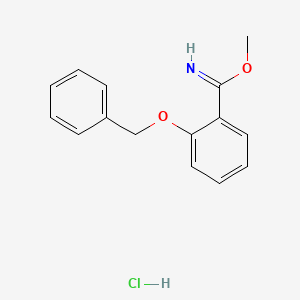
(5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their broad applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, has been studied for its potential use as a precursor to various melatonin receptor ligands .
Preparation Methods
The synthesis of (5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction typically requires methanesulfonic acid as a catalyst and methanol as the solvent. The product is then purified through recrystallization.
Chemical Reactions Analysis
(5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the indole nitrogen or the aromatic ring, often using halogenating agents or nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone involves its interaction with melatonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes such as sleep regulation and immune response . The molecular targets include G-protein-coupled receptors MT1 and MT2 .
Comparison with Similar Compounds
(5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone can be compared with other indole derivatives such as:
(5-Methoxy-1H-indol-2-yl)(phenyl)methanone: This compound has similar structural features but differs in its substitution pattern, leading to different biological activities.
Indole-3-acetic acid: A plant hormone with a different functional group, used primarily in plant biology.
Melatonin: A naturally occurring hormone with a 5-methoxyindole core, used in sleep regulation.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
820234-18-2 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(5-methoxyindol-1-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO3/c1-20-13-7-8-15-12(11-13)9-10-18(15)17(19)14-5-3-4-6-16(14)21-2/h3-11H,1-2H3 |
InChI Key |
SZIFEPXICBCZBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


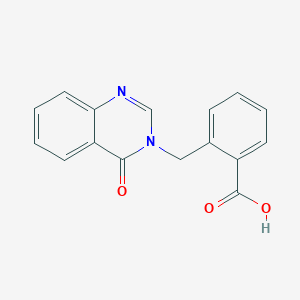
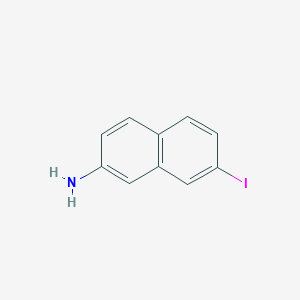
![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)
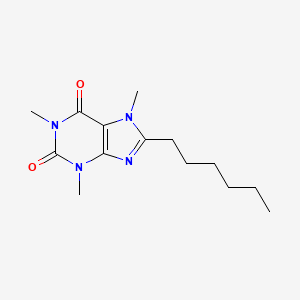

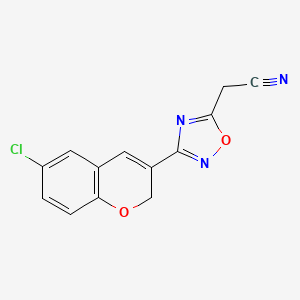
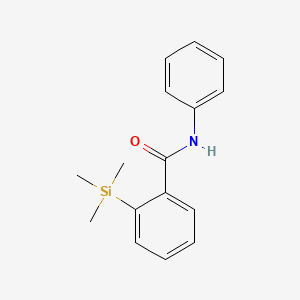
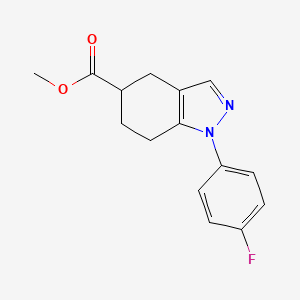
![4-Hydrazinyl-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064367.png)
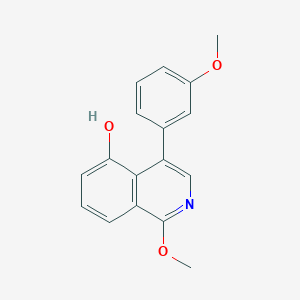
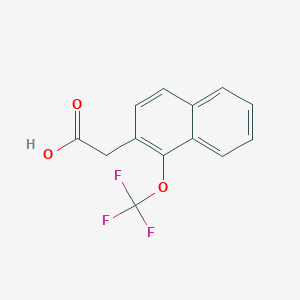
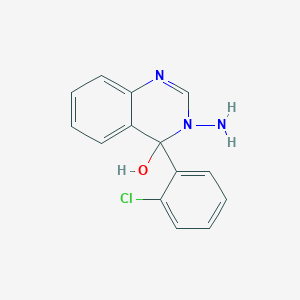
![4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15064395.png)
